Cas no 56487-86-6 ((6R,7S)-7-{[(5R)-5-amino-5-carboxypentanoyl]amino}-7-methoxy-8-oxo-3-[(sulfosulfanyl)methyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid)
![(6R,7S)-7-{[(5R)-5-amino-5-carboxypentanoyl]amino}-7-methoxy-8-oxo-3-[(sulfosulfanyl)methyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid structure](https://it.kuujia.com/scimg/cas/56487-86-6x500.png)
56487-86-6 structure
Nome del prodotto:(6R,7S)-7-{[(5R)-5-amino-5-carboxypentanoyl]amino}-7-methoxy-8-oxo-3-[(sulfosulfanyl)methyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
(6R,7S)-7-{[(5R)-5-amino-5-carboxypentanoyl]amino}-7-methoxy-8-oxo-3-[(sulfosulfanyl)methyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid Proprietà chimiche e fisiche
Nomi e identificatori
-
- (6R,7S)-7-{[(5R)-5-amino-5-carboxypentanoyl]amino}-7-methoxy-8-oxo-3-[(sulfosulfanyl)methyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
- 56487-86-6
- DTXSID00971908
- 5-Thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid, 7-((5-amino-5-carboxy-1-oxopentyl)amino)-7-methoxy-8-oxo-3-((sulfothio)methyl)-, (6R-(6alpha,7alpha,7(R*)))-
- 7-[(5-Amino-5-carboxy-1-hydroxypentylidene)amino]-7-methoxy-8-oxo-3-[(sulfosulfanyl)methyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
- SF 1623
- SF-1623
- Antibiotic SF 1623
-
- Inchi: InChI=1S/C15H21N3O10S3/c1-28-15(17-9(19)4-2-3-8(16)11(20)21)13(24)18-10(12(22)23)7(5-29-14(15)18)6-30-31(25,26)27/h8,14H,2-6,16H2,1H3,(H,17,19)(H,20,21)(H,22,23)(H,25,26,27)/t8-,14-,15+/m1/s1
- Chiave InChI: GBKBBXIMFKWXGE-BKQRNIBNSA-N
- Sorrisi: COC1(C2N(C1=O)C(=C(CS2)CSS(=O)(=O)O)C(=O)O)NC(=O)CCCC(C(=O)O)N
Proprietà calcolate
- Massa esatta: 499.03903
- Massa monoisotopica: 499.038906
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 5
- Conta accettatore di obbligazioni idrogeno: 13
- Conta atomi pesanti: 31
- Conta legami ruotabili: 11
- Complessità: 916
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 3
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: _4.3
- Superficie polare topologica: 273
Proprietà sperimentali
- Densità: 1.76
- Indice di rifrazione: 1.7
- PSA: 213.63
(6R,7S)-7-{[(5R)-5-amino-5-carboxypentanoyl]amino}-7-methoxy-8-oxo-3-[(sulfosulfanyl)methyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid Letteratura correlata
-
Giacomo E. M. Crisenza,Elizabeth M. Dauncey,John F. Bower Org. Biomol. Chem., 2016,14, 5820-5825
-
2. Characterization of coal-based fulvic acid and the construction of a fulvic acid molecular model†Guan-qun Gong,Xin Yuan,Ying-jie Zhang,Ya-jun Li,Wei-xin Liu,Ming Wang,Yu-feng Zhao,Liang-wei Xu RSC Adv., 2020,10, 5468-5477
-
L. F. Lepre,J. Szala-Bilnik,L. Pison,M. Traïkia,A. A. H. Pádua,R. A. Ando,M. F. Costa Gomes Phys. Chem. Chem. Phys., 2017,19, 12431-12440
-
Khaoula Boukari,Eric Duverger,Régis Stephan,Marie-Christine Hanf,Philippe Sonnet Phys. Chem. Chem. Phys., 2014,16, 14722-14729
56487-86-6 ((6R,7S)-7-{[(5R)-5-amino-5-carboxypentanoyl]amino}-7-methoxy-8-oxo-3-[(sulfosulfanyl)methyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid) Prodotti correlati
- 2228265-97-0(4-amino-4-(4-ethylcyclohexyl)cyclohexan-1-ol)
- 78715-58-9(Tetraethyl Difluoromethylenebisphosphonate)
- 2649066-21-5(2-bromo-4-chloro-1-(1-isocyanatoethyl)benzene)
- 2229360-43-2(2-(1-ethylcyclobutyl)-2-methylpropanal)
- 2229075-82-3(1-(2-chloro-6-methylphenyl)methylcyclopropane-1-carboxylic acid)
- 2229223-73-6(1-(1,1,2,2-tetrafluoroethyl)cyclopropane-1-carboxylic acid)
- 69251-96-3(Pinoresinol 4-O-β-D-glucopyranoside)
- 4219-52-7(NSC745885)
- 2680679-51-8(benzyl N-2-(4-bromophenoxy)propylcarbamate)
- 2228945-38-6(3,3,4,4-tetrafluoro-2,2-dimethylbutanenitrile)
Fornitori consigliati
Zhangzhou Sinobioway Peptide Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti

Xiamen PinR Bio-tech Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Suzhou Senfeida Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
